molecular formula C7H4BF5O2 B6309085 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid CAS No. 2663787-31-1

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid

Cat. No.: B6309085
CAS No.: 2663787-31-1
M. Wt: 225.91 g/mol
InChI Key: LIGSHMZBKZYWDY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is an organic compound with the chemical formula C8H5BF6O2. It is a boronic acid derivative characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is widely used in organic synthesis and medicinal chemistry due to its unique reactivity and stability .

Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium (II) complex forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds, including biologically active molecules .

Pharmacokinetics

Its use in organic synthesis suggests that its bioavailability would be influenced by factors such as its stability, solubility, and reactivity .

Result of Action

The action of this compound in the SM coupling reaction results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including polymers, organic semiconductors, and biologically active molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the compound’s reactivity . Furthermore, the compound is generally considered environmentally benign, contributing to the broad application of SM coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid typically involves the following steps:

    Hydroboration: The initial step involves the hydroboration of a suitable precursor, such as 2,6-difluorobenzene, using borane reagents.

    Oxidation: The hydroborated intermediate is then oxidized to form the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGSHMZBKZYWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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